

An In-depth Technical Guide to 3-Iothiazolemethanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iothiazolemethanamine**

Cat. No.: **B1344294**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iothiazolemethanamine, also known as (isothiazol-3-yl)methanamine, is a heterocyclic amine containing an isothiazole ring. The isothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of **3-Iothiazolemethanamine**, aimed at supporting research and development efforts in the pharmaceutical and life sciences.

Chemical Structure and Properties

The structural formula of **3-Iothiazolemethanamine** is characterized by a primary amine group attached to a methyl group at the 3-position of the isothiazole ring.

Structure:

A summary of the key chemical and physical properties of **3-Iothiazolemethanamine** is provided in the table below.

Property	Value
Molecular Formula	C ₄ H ₆ N ₂ S
Molecular Weight	114.17 g/mol
CAS Number	40064-68-4
Boiling Point	120 °C[1]
Density	1.239 g/cm ³ [1]
Melting Point	Not reported
Solubility	Not reported
pKa	7.62 ± 0.29 (Predicted)

Spectroscopic Data (Predicted)

While experimental spectra for **3-Iothiazolemethanamine** are not readily available in the public domain, the following sections provide predicted spectroscopic characteristics based on the analysis of its functional groups and the isothiazole core.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3-Iothiazolemethanamine** is expected to show distinct signals for the protons on the isothiazole ring and the aminomethyl group.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
-CH ₂ - (aminomethyl)	3.5 - 4.5	Singlet
-NH ₂ (amino)	1.5 - 3.5 (broad)	Singlet
H4 (isothiazole ring)	7.0 - 7.5	Doublet
H5 (isothiazole ring)	8.5 - 9.0	Doublet

Note: The chemical shifts of amine protons can be highly variable and are dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₂ - (aminomethyl)	40 - 50
C3 (isothiazole ring)	155 - 165
C4 (isothiazole ring)	120 - 130
C5 (isothiazole ring)	145 - 155

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **3-Isothiazolemethanamine** would exhibit characteristic absorption bands for its functional groups.

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
N-H Stretch (amine)	3300 - 3500	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 2960	Medium
C=N Stretch (isothiazole)	1500 - 1600	Medium
C=C Stretch (isothiazole)	1400 - 1500	Medium
N-H Bend (amine)	1550 - 1650	Strong

Mass Spectrometry (Predicted)

In a mass spectrum, **3-Iothiazolemethanamine** would be expected to show a molecular ion peak (M^+) at m/z 114. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the isothiazole ring.

Fragment Ion	Predicted m/z
$[M]^+$	114
$[M - NH_2]^+$	98
$[M - CH_2NH_2]^+$	84
$[C_3H_2NS]^+$ (isothiazole ring fragment)	84

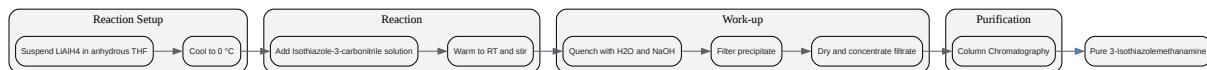
Experimental Protocols

Synthesis of 3-Iothiazolemethanamine via Reduction of Isothiazole-3-carbonitrile

A plausible and common method for the synthesis of **3-Iothiazolemethanamine** is the reduction of isothiazole-3-carbonitrile.[\[2\]](#)

Reaction Scheme:

Materials:


- Isothiazole-3-carbonitrile
- Lithium aluminum hydride ($LiAlH_4$) or other suitable reducing agent
- Anhydrous tetrahydrofuran (THF) or other appropriate aprotic solvent
- Water
- 15% aqueous Sodium Hydroxide (NaOH)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Dichloromethane/methanol mixture (e.g., 95:5)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add a solution of isothiazole-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
- Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again. [2]
- Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF.
- Combine the filtrate and washings and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **3-Isothiazolemethanamine** by column chromatography on silica gel using a suitable eluent system, such as a dichloromethane/methanol mixture.[2]

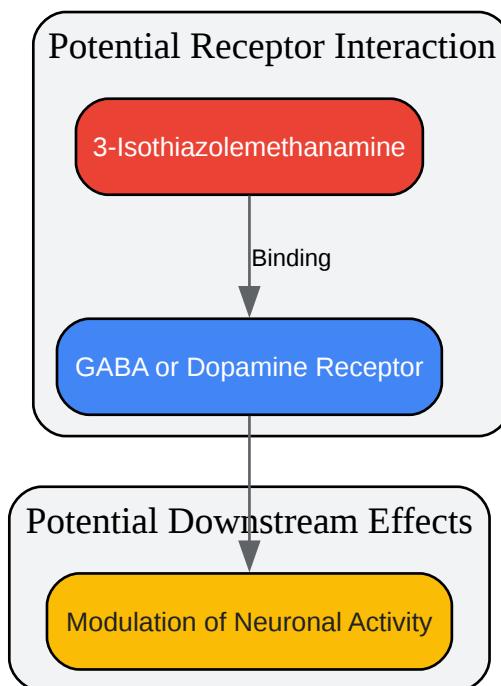
Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 1. Synthesis workflow for **3-Isothiazolemethanamine**.

Biological Activity and Potential Applications

The isothiazole ring is a known pharmacophore, and its derivatives have been investigated for a range of biological activities. While specific studies on **3-Isothiazolemethanamine** are limited, its structural similarity to other neuroactive compounds suggests potential interactions with biological targets.


GABA Receptor Modulation

The structural resemblance of the aminomethyl group on a five-membered heterocycle to γ -aminobutyric acid (GABA) suggests that **3-Isothiazolemethanamine** could potentially interact with GABA receptors. Isothiazole-containing analogs of muscimol, a potent GABAA receptor agonist, have been synthesized and studied.[3] Further investigation is required to determine if **3-Isothiazolemethanamine** exhibits any agonist or antagonist activity at GABA receptors.

Dopamine Receptor Modulation

Derivatives of isothiazole have also been explored as ligands for dopamine receptors. The development of selective ligands for dopamine receptor subtypes is a key area of research for the treatment of various neurological and psychiatric disorders. The potential for **3-Isothiazolemethanamine** to interact with dopamine receptors warrants further investigation.

Signaling Pathway Hypothesis:

[Click to download full resolution via product page](#)

Figure 2. Hypothesized signaling pathway interaction.

Conclusion

3-Isothiazolemethanamine is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. This guide has summarized its known chemical properties and provided predicted spectroscopic data to aid in its identification and characterization. The outlined synthetic protocol offers a practical route for its preparation. Future research should focus on the experimental validation of its physicochemical properties, a thorough spectroscopic analysis, and the exploration of its biological activity, particularly its potential modulation of GABA and dopamine receptors. Such studies will be crucial in determining the therapeutic potential of this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Isothiazolemethanamine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344294#3-isothiazolemethanamine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com